An In-depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane
An In-depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive template for the design of novel therapeutics. The introduction of a trifluoroacetyl group at the 1-position not only modifies the electronic properties of the diazepine ring but also offers a handle for further chemical elaboration. This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)-1,4-diazepane, detailing its physicochemical properties, synthesis, analytical characterization, and its emerging role as a versatile building block in contemporary drug discovery. As a Senior Application Scientist, the aim of this document is to furnish researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.
Core Molecular Attributes of 1-(Trifluoroacetyl)-1,4-diazepane
1-(Trifluoroacetyl)-1,4-diazepane, also known by its IUPAC name 1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethan-1-one, is a synthetically derived organic compound. The trifluoroacetyl group significantly influences the chemical reactivity and potential biological interactions of the parent 1,4-diazepane ring.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁F₃N₂O | [1] |
| Molecular Weight | 196.17 g/mol | [1] |
| CAS Number | 1177329-26-8 (HCl salt) | [1] |
| Canonical SMILES | C1CN(CCN1)C(=O)C(F)(F)F | Inferred from nomenclature |
| Appearance | White to off-white solid (typical for similar compounds) | N/A |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Structural Elucidation
The chemical structure of 1-(Trifluoroacetyl)-1,4-diazepane is foundational to its function. The seven-membered diazepine ring is conformationally mobile, and the trifluoroacetyl group is attached to one of the nitrogen atoms.
Caption: 2D chemical structure of 1-(Trifluoroacetyl)-1,4-diazepane.
Synthesis and Purification
The synthesis of 1-(Trifluoroacetyl)-1,4-diazepane is typically achieved through the acylation of 1,4-diazepane with a suitable trifluoroacetylating agent. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.
Synthetic Pathway Rationale
The most direct and common synthetic route involves the reaction of the free secondary amine of 1,4-diazepane with a highly reactive trifluoroacetyl source. Trifluoroacetic anhydride is often the reagent of choice due to its high reactivity, which drives the reaction to completion. The use of a non-nucleophilic base is recommended to scavenge the trifluoroacetic acid byproduct, preventing the formation of the ammonium salt of the starting material and thereby maximizing the yield. Dichloromethane is a common solvent as it is relatively inert and allows for easy workup.
Caption: General synthetic workflow for 1-(Trifluoroacetyl)-1,4-diazepane.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-(Trifluoroacetyl)-1,4-diazepane. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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1,4-Diazepane
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Trifluoroacetic anhydride
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add triethylamine (1.1 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Trifluoroacetyl)-1,4-diazepane.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(Trifluoroacetyl)-1,4-diazepane. The following techniques are standard for the structural elucidation of this and similar organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 1-(Trifluoroacetyl)-1,4-diazepane.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the diazepine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoroacetyl group and the conformational dynamics of the seven-membered ring.
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¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the trifluoroacetyl group will appear at a characteristic downfield shift. The carbon of the trifluoromethyl group will also have a distinct chemical shift and will likely show coupling to the fluorine atoms.
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¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
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Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 196.17, along with characteristic fragmentation patterns corresponding to the loss of the trifluoroacetyl group or cleavage of the diazepine ring.
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Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight, typically observing the protonated molecule [M+H]⁺ at m/z 197.18.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule. A strong absorption band is expected in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the amide functionality.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for 1-(Trifluoroacetyl)-1,4-diazepane are not extensively documented in publicly available literature, its structural features suggest its utility as a valuable intermediate in the synthesis of more complex molecules. The 1,4-diazepine core is a well-established pharmacophore with a broad range of biological activities, including acting as central nervous system agents, anticancer compounds, and antibacterials.[2][3][4][5]
The trifluoroacetyl group serves several purposes:
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Protecting Group: It can act as a protecting group for one of the nitrogen atoms in the diazepine ring, allowing for selective functionalization of the other nitrogen.
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Electronic Modification: The strong electron-withdrawing nature of the trifluoromethyl group can alter the basicity of the adjacent nitrogen and influence the overall electronic properties of the molecule.
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Metabolic Stability: The C-F bond is very strong, and the trifluoromethyl group can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate.
Therefore, 1-(Trifluoroacetyl)-1,4-diazepane is a key building block for the synthesis of libraries of novel 1,4-diazepine derivatives for screening in various drug discovery programs.
Sources
- 1. 1-(trifluoroacetyl)-1,4-diazepane(SALTDATA: HCl) | 1177329-26-8 [amp.chemicalbook.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benthamscience.com [benthamscience.com]
